2-Ethyl-3-Hydroxybutyryl Coenzyme A
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Overview
Description
2-Ethyl-3-Hydroxybutyryl Coenzyme A is a biochemical compound with the molecular formula C27H46N7O18P3S and a molecular weight of 881.68 . It is a derivative of Coenzyme A, a cofactor involved in enzymatic acetyl transfer reactions. This compound is primarily used in proteomics research and has significant applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-Hydroxybutyryl Coenzyme A typically involves the microbial production of ®-3-hydroxybutyrate, which is a precursor in the synthesis of value-added chiral compounds such as antibiotics and vitamins . The process involves the conversion of acetyl CoA into ®-3-hydroxybutyryl-coenzyme A by β-ketothiolase (PhaA) and acetoacetyl CoA reductase (PhaB) . The engineered Escherichia coli harboring the phaAB and pct genes can produce significant amounts of ®-3-hydroxybutyrate from glucose, especially with the addition of acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the microbial synthesis approach using engineered Escherichia coli is a promising method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-Hydroxybutyryl Coenzyme A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include NAD+ and NADH for redox reactions . The conditions for these reactions typically involve enzymatic catalysis, such as the action of 3-hydroxy-2-methylbutyryl-CoA dehydrogenase .
Major Products Formed
The major products formed from these reactions include 2-methylacetoacetyl-CoA and NADH .
Scientific Research Applications
2-Ethyl-3-Hydroxybutyryl Coenzyme A has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-Hydroxybutyryl Coenzyme A involves its role as a cofactor in enzymatic acetyl transfer reactions. It participates in the tricarboxylic acid cycle and other metabolic pathways by forming reversible thioester bonds with carbon chains of various lengths and structures . The compound’s molecular targets include enzymes involved in these metabolic pathways, such as β-ketothiolase and acetoacetyl CoA reductase .
Comparison with Similar Compounds
Similar Compounds
β-Hydroxybutyryl-CoA: An intermediate in the fermentation of butyric acid and in the metabolism of lysine and tryptophan.
3-Hydroxybutyryl-Coenzyme A: A related compound used in the production of fine chemicals and biobased polyesters.
Uniqueness
2-Ethyl-3-Hydroxybutyryl Coenzyme A is unique due to its specific structure and its role in enzymatic acetyl transfer reactions. Its applications in proteomics research and its involvement in various metabolic pathways distinguish it from other similar compounds .
Properties
Molecular Formula |
C27H46N7O18P3S |
---|---|
Molecular Weight |
881.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethyl-3-hydroxybutanethioate |
InChI |
InChI=1S/C27H46N7O18P3S/c1-5-15(14(2)35)26(40)56-9-8-29-17(36)6-7-30-24(39)21(38)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-20(51-53(41,42)43)19(37)25(50-16)34-13-33-18-22(28)31-12-32-23(18)34/h12-16,19-21,25,35,37-38H,5-11H2,1-4H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t14?,15?,16-,19?,20?,21+,25-/m1/s1 |
InChI Key |
UZLVRCHSBPTMKL-ABRZHQEWSA-N |
Isomeric SMILES |
CCC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
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